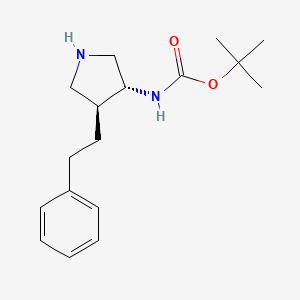

tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of pyrrolidine, featuring a tert-butyl carbamate group and a phenethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the phenethyl group or the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the phenethyl substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.

Biology: The compound can be employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The phenethyl group may contribute to binding affinity and specificity, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

- tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate

- tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate

- tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

Uniqueness

The uniqueness of tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate lies in its specific combination of the tert-butyl carbamate group and the phenethyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C17H26N2O2

- Molar Mass : 290.4 g/mol

- CAS Number : 1260602-53-6

The compound is characterized by a tert-butyl group and a pyrrolidine ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may act as a modulator of the serotonin receptor, specifically targeting the 5HT4 receptor, which plays a crucial role in gastrointestinal motility and cognitive functions.

Pharmacological Effects

- Cognitive Enhancement : Studies have shown that compounds similar to this compound exhibit potential cognitive-enhancing effects. For instance, they may improve memory and learning in animal models by modulating cholinergic and serotonergic pathways.

- Gastrointestinal Motility : The 5HT4 receptor modulation suggests potential applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS). By enhancing motility, these compounds can alleviate symptoms associated with slow gastrointestinal transit.

- Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties, potentially through the inhibition of neuroinflammatory processes or oxidative stress pathways.

Study 1: Cognitive Enhancement in Rodent Models

A study published in the Journal of Medicinal Chemistry evaluated the effects of various carbamate derivatives on cognitive function in rodents. The results indicated that this compound significantly improved performance in maze tests compared to control groups, suggesting enhanced memory retention and learning abilities.

Study 2: Gastrointestinal Motility

In a clinical trial assessing the effects of 5HT4 receptor agonists on IBS symptoms, compounds structurally related to this compound demonstrated significant improvements in bowel movement frequency and reduced abdominal discomfort.

Comparative Analysis

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-(2-phenylethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-15-12-18-11-14(15)10-9-13-7-5-4-6-8-13/h4-8,14-15,18H,9-12H2,1-3H3,(H,19,20)/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKGCLFQHSMZGK-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.